Cas no 1312929-42-2 (Methyl 5-amino-1H-pyrazole-3-carboxylate)
Methyl 5-amino-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-amino-1H-pyrazole-3-carboxylate
- methyl 3-amino-1H-pyrazole-5-carboxylate
- methyl 5-aminopyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-amino-, methyl ester
- 5-AMINO-1H-PYRAZOLE-3-CARBOXYLIC ACID METHYL ESTER
- methylaminopyrazolecarboxylate
- WUKSVVOCYHTIMV-UHFFFAOYSA-N
- BCP22828
- STL414474
- SBB032975
- AB43460
- BCP9000917
- BCP9000192
- TRA0007513
- Methyl 5-amino-1H-pyrazole-3-carboxylate
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- Inchi: 1S/C5H7N3O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H3,6,7,8)
- InChI Key: WUKSVVOCYHTIMV-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(N)=NN1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 139
- Topological Polar Surface Area: 81
Experimental Properties
- Melting Point: 135-136°
Methyl 5-amino-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM493546-1g |
Methyl3-amino-1H-pyrazole-5-carboxylate |
1312929-42-2 | 95% | 1g |
$153 | 2022-06-13 |
Methyl 5-amino-1H-pyrazole-3-carboxylate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Methyl 5-amino-1H-pyrazole-3-carboxylate
Methyl 5-amino-1H-pyrazole-3-carboxylate: A Comprehensive Overview
Methyl 5-amino-1H-pyrazole-3-carboxylate, with the CAS number 1312929-42-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, also referred to as Methyl 5-amino-pyrazole-3-carboxylate, belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities and potential applications in drug development. The structure of this compound features a pyrazole ring, an amino group at position 5, and a methyl ester group at position 3, making it a versatile scaffold for further chemical modifications.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. For instance, researchers have demonstrated that Methyl 5-amino-1H-pyrazole-3-carboxylate exhibits potential anti-inflammatory and antioxidant properties, which could be harnessed for the development of novel therapeutic agents. Moreover, its structural flexibility allows for easy functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy.
The synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate typically involves multi-step reactions that include the formation of the pyrazole ring followed by subsequent derivatization. One common approach is the cyclization of an appropriate diamine with a carbonyl compound under acidic conditions, followed by esterification to introduce the methyl group. This method ensures high yields and good purity, making it suitable for large-scale production in both academic and industrial settings.
In terms of applications, Methyl 5-amino-1H-pyrazole-3-carboxylate has shown promise in several areas. For example, its ability to act as a precursor for more complex molecules makes it valuable in combinatorial chemistry and high-throughput screening campaigns. Additionally, its role as an intermediate in the synthesis of bioactive compounds has been documented in numerous patent filings and scientific publications.
From an environmental standpoint, understanding the fate and behavior of Methyl 5-amino-1H-pyrazole-3-carboxylate in various ecosystems is crucial for assessing its potential impact on human health and the environment. Recent research has focused on its biodegradation pathways and toxicity profiles, with findings suggesting that it undergoes rapid microbial degradation under aerobic conditions. These insights are particularly relevant for industries involved in chemical manufacturing and waste management.
In conclusion, Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS No. 1312929-42-2) is a versatile compound with a wide range of applications in organic synthesis and drug discovery. Its unique chemical structure and favorable properties make it an attractive candidate for further exploration in both academic and industrial research settings. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing our understanding of pyrazole derivatives and their potential contributions to modern medicine.
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